1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
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Overview
Description
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a pyrazolo[1,5-a]pyridine moiety through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the tert-butylphenyl group: This step often involves the use of tert-butylbenzene derivatives and coupling reactions to attach the phenyl ring to the pyrazolo[1,5-a]pyridine core.
Urea formation: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for use in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-yl)urea: This compound features a similar structure but with a different substitution pattern on the pyrazolo[1,5-a]pyridine ring.
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-5-yl)urea: This compound has a pyrazolo[1,5-a]pyrimidine core instead of a pyrazolo[1,5-a]pyridine core.
Uniqueness
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is unique due to its specific substitution pattern and the presence of both a tert-butyl group and a pyrazolo[1,5-a]pyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-18(2,3)13-4-6-14(7-5-13)20-17(23)21-15-9-11-22-16(12-15)8-10-19-22/h4-12H,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPXLKATMBMNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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